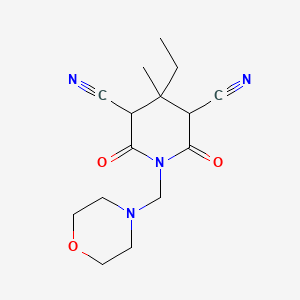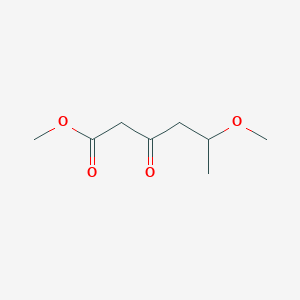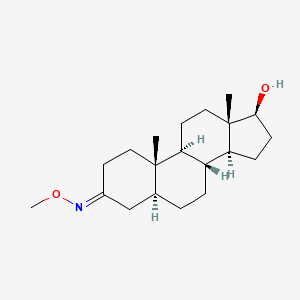
17-beta-Hydroxy-5-alpha-androstan-3-one O-methyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-beta-Hydroxy-5-alpha-androstan-3-one O-methyloxime is a synthetic derivative of the naturally occurring steroid hormone, dihydrotestosterone (DHT). This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is structurally characterized by the presence of a hydroxyl group at the 17th position, a methyloxime group at the 3rd position, and a saturated androstane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-beta-Hydroxy-5-alpha-androstan-3-one O-methyloxime typically involves the following steps:
Oxidation: The starting material, 5-alpha-androstan-3-one, undergoes oxidation to introduce a hydroxyl group at the 17th position.
Methyloxime Formation: The 3-one group is then converted to a methyloxime group using methoxylamine hydrochloride under acidic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Large quantities of 5-alpha-androstan-3-one are oxidized using industrial oxidizing agents.
Methyloxime Conversion: The oxidized product is then treated with methoxylamine hydrochloride in large reactors to form the methyloxime derivative.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methyloxime group back to a ketone or alcohol.
Substitution: The methyloxime group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, ketones.
Substitution Products: Halogenated derivatives, nucleophile-substituted derivatives.
Chemistry
- Used as a precursor in the synthesis of other steroid derivatives.
- Employed in studying reaction mechanisms involving steroids.
Biology
- Investigated for its role in modulating androgen receptor activity.
- Studied for its effects on cellular processes and gene expression.
Medicine
- Potential therapeutic applications in treating androgen-related disorders.
- Explored for its anabolic effects and potential use in muscle-wasting conditions.
Industry
- Utilized in the production of steroid-based pharmaceuticals.
- Applied in the development of performance-enhancing supplements.
Wirkmechanismus
The compound exerts its effects primarily through interaction with androgen receptors. Upon binding to these receptors, it modulates the transcription of target genes involved in various physiological processes. The molecular targets include enzymes and proteins involved in steroid metabolism and cellular growth pathways.
Similar Compounds
Epiandrosterone: A metabolite of DHT with similar androgenic activity.
Androsterone: Another DHT metabolite with weak androgenic effects.
Etiocholanolone: A metabolite of testosterone with no androgenic activity.
Uniqueness
- 17-beta-Hydroxy-5-alpha-androstan-3-one O-methyloxime is unique due to its methyloxime group, which imparts distinct chemical properties and reactivity compared to other DHT metabolites.
- Its specific structural modifications make it a valuable compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
64625-46-3 |
|---|---|
Molekularformel |
C20H33NO2 |
Molekulargewicht |
319.5 g/mol |
IUPAC-Name |
(3E,5S,8R,9S,10S,13S,14S,17S)-3-methoxyimino-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H33NO2/c1-19-10-8-14(21-23-3)12-13(19)4-5-15-16-6-7-18(22)20(16,2)11-9-17(15)19/h13,15-18,22H,4-12H2,1-3H3/b21-14+/t13-,15-,16-,17-,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
ZLRNBJQKNLHALG-LDHZMDBFSA-N |
Isomerische SMILES |
C[C@]12CC/C(=N\OC)/C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C |
Kanonische SMILES |
CC12CCC(=NOC)CC1CCC3C2CCC4(C3CCC4O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



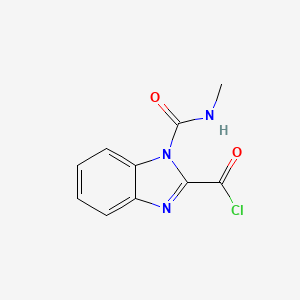
![3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one](/img/structure/B14505679.png)
![4-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B14505683.png)
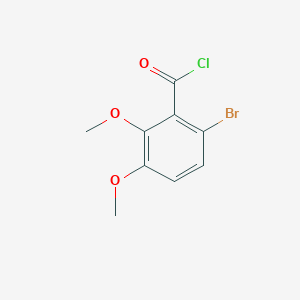
![Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide](/img/structure/B14505699.png)
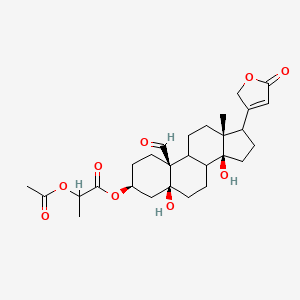
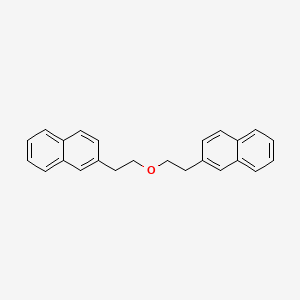

![hexyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B14505710.png)
